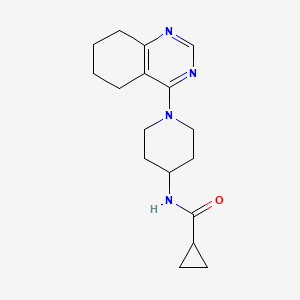

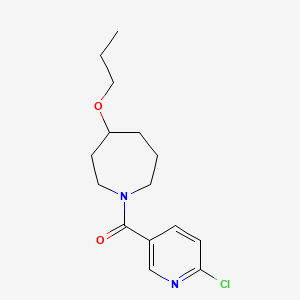

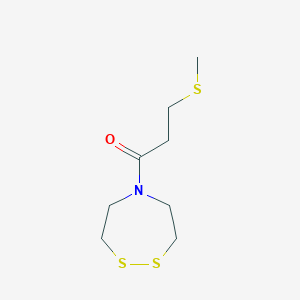

![molecular formula C22H19N5O3S B2687719 2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536980-89-9](/img/structure/B2687719.png)

2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a potentially biologically active compound . It belongs to the class of 5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-ones .

Synthesis Analysis

The synthesis of this compound involves a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . An efficient synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives with good yields is described. This method involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C .Molecular Structure Analysis

The molecular structure of this compound was determined through spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . The structure of the compound is also influenced by the stability of the tautomeric forms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . The yield was 62%, and the melting point was between 185°C–187°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The synthesis of triazoloquinazoline derivatives, including those similar to the specified compound, has been explored extensively due to their potential biological activities. For instance, studies have synthesized various triazoloquinazoline compounds to evaluate their cytotoxic, antimicrobial, antihypertensive, and antihistaminic activities. These activities suggest the compounds' potential utility in developing new therapeutic agents.

Cytotoxic Activity : Research has demonstrated the cytotoxic effects of triazoloquinazoline derivatives on human cancer cell lines, indicating their potential as anticancer agents. Compounds in this class have shown significant inhibitory effects on cell proliferation, making them promising candidates for cancer treatment research (Ovádeková et al., 2005).

Antimicrobial and Nematicidal Properties : A series of triazoloquinazoline derivatives has been synthesized and evaluated for their antimicrobial and nematicidal activities. Some derivatives exhibited significant properties against various bacteria, fungi, and nematodes, highlighting their potential as multipurpose antimicrobial and antiparasitic agents (Reddy et al., 2016).

Antihypertensive and Antihistaminic Effects : Investigations into the antihypertensive and antihistaminic activities of triazoloquinazoline derivatives have yielded positive results. Some compounds showed promising antihypertensive activity in animal models, while others demonstrated significant protection against histamine-induced bronchospasm, suggesting their utility in treating hypertension and allergies (Alagarsamy & Pathak, 2007).

Material Science Applications

In addition to medicinal applications, triazoloquinazoline derivatives have also been explored for their potential in material science, particularly in the development of new electrochromic materials and polymers. These compounds exhibit interesting electronic and optical properties, making them suitable for applications in optoelectronics and as components in electronic devices.

- Electrochromic Materials : The synthesis of novel polymers incorporating triazoloquinazoline units has demonstrated their potential in electrochromic applications. These materials exhibit p- and n-type doping properties and have small band gaps, which are desirable traits for optoelectronic applications (Ozdemir et al., 2012).

Direcciones Futuras

The compound “2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and its derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

2-benzylsulfanyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c28-18-8-4-7-17-19(18)20(15-9-11-16(12-10-15)27(29)30)26-21(23-17)24-22(25-26)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20H,4,7-8,13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFWRKLJYYLXLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

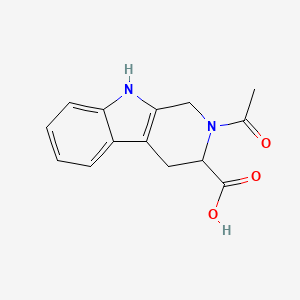

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)

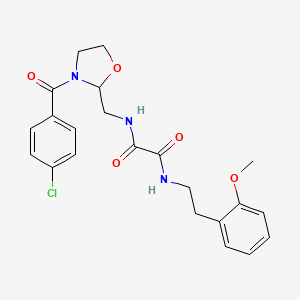

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)

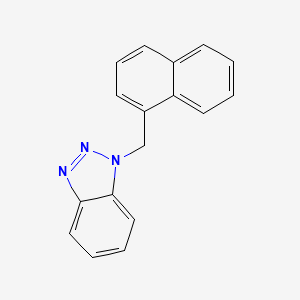

![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)

![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)